molecular formula C14H25NO3 B2670457 tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2031258-50-9

tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B2670457
CAS RN: 2031258-50-9
M. Wt: 255.358
InChI Key: SGGYJRWNTKDNSL-UHFFFAOYSA-N
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Description

“tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C11H19NO3 . It is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .


Synthesis Analysis

The synthesis of “this compound” involves a solution of crude tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate (1.00 g,4.69mmol, 1.00 equiv) in dichloromethane (20 mL) treated with Dess-Martin periodinane (2.10g,4.95 mmol, 1.06 equiv) in two batches a few min apart at 0 °C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 127-129℃, a predicted boiling point of 316.6±42.0 °C, and a density of 1.17 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis and Chemical Space Exploration

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate. This work highlights its utility in selective derivations on the azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine systems, emphasizing its potential in the synthesis of novel compounds (Meyers et al., 2009).

Supramolecular Arrangements

Graus et al. (2010) explored the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to this compound. The study delved into the relationship between molecular and crystal structures, showcasing the role of substituents in supramolecular arrangements (Graus et al., 2010).

NMR Spectroscopy in Structural Analysis

Jakubowska et al. (2013) utilized NMR spectroscopy for assigning the absolute configuration of structurally related spiro compounds. This work illustrates the importance of this compound derivatives in stereochemical analysis, enhancing our understanding of molecular configurations through spectroscopic techniques (Jakubowska et al., 2013).

Drug Discovery and Biological Applications

Chalyk et al. (2017) reported on the synthesis of 6-azaspiro[4.3]alkanes, showcasing innovative scaffolds for drug discovery that share a common synthetic origin with this compound. These compounds open new avenues for the development of potential therapeutics, highlighting the compound's relevance in medicinal chemistry (Chalyk et al., 2017).

properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYJRWNTKDNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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